Ethyl-(1-isocyanocyclopropyl)-carboxylate

Description

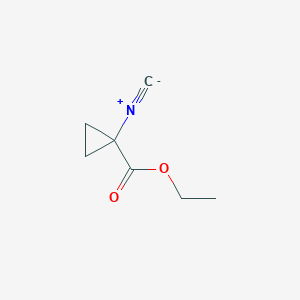

Ethyl-(1-isocyanocyclopropyl)-carboxylate is a specialized organic compound characterized by a cyclopropane ring substituted with an isocyano (-NC) group and an ethyl carboxylate (-COOEt) moiety. The cyclopropane ring introduces significant steric strain, while the isocyano group confers unique reactivity, making this compound valuable in synthetic chemistry for constructing nitrogen-containing heterocycles or as a precursor in click chemistry applications. Its ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

ethyl 1-isocyanocyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H9NO2/c1-3-10-6(9)7(8-2)4-5-7/h3-5H2,1H3 |

InChI Key |

AGOFNLJNXSXUEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC1)[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(1-isocyanocyclopropyl)-carboxylate typically involves the reaction of cyclopropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the ethyl ester group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(1-isocyanocyclopropyl)-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl-(1-isocyanocyclopropyl)-carboxylate has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. The isocyanate group allows for the formation of ureas and carbamates, which are vital in drug development.

- Case Study : Research has shown that derivatives of this compound exhibit inhibitory activity against specific enzymes related to bacterial infections, making them candidates for antibiotic development. For instance, modifications of the compound have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth.

Agrochemicals

The compound's unique structure makes it suitable for developing agrochemicals, particularly herbicides and pesticides. The isocyanate functionality can be utilized to create compounds that disrupt plant growth or pest metabolism.

- Case Study : A study highlighted the synthesis of herbicidal agents derived from this compound, showing effectiveness in controlling weed species without harming crop yields.

Material Science

In material science, this compound can be used to synthesize polyurethanes and other polymers due to its isocyanate group, which reacts with polyols.

- Data Table: Properties of Polyurethanes Synthesized from this compound

| Property | Value |

|---|---|

| Hardness | 85 Shore A |

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

This table summarizes the mechanical properties of polyurethanes synthesized using this compound, showcasing their applicability in coatings and foams.

Mechanism of Action

The mechanism of action of Ethyl-(1-isocyanocyclopropyl)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and leading to various biological effects. The cyclopropyl ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s distinctiveness lies in its isocyano-cyclopropane core. Below is a comparative analysis with similar ethyl carboxylate derivatives:

Key Observations :

- Reactivity: The isocyano group in the target compound enables nucleophilic additions or cycloadditions, unlike the electron-withdrawing fluoro/methoxy groups in the quinoline derivative .

Physicochemical Properties

- Solubility: The ethyl ester group enhances solubility in non-polar solvents compared to polar substituents (e.g., -OH or -COOH).

- Stability : The strained cyclopropane ring may increase susceptibility to ring-opening reactions, especially under acidic or thermal conditions.

Comparative Performance in Catalysis

- Catalytic Reactions: Isocyano-cyclopropane derivatives act as ligands in transition-metal catalysis due to their strong σ-donor properties, outperforming esters with electron-withdrawing groups (e.g., -F) in Pd-catalyzed cross-couplings .

Data Tables

Table 1: Functional Group Impact on Reactivity

Table 2: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Stability Under Acidic Conditions |

|---|---|---|

| This compound | ~120–150 (estimated) | Moderate (ring-opening observed) |

| Quinoline derivative | >200 | High (resistant to hydrolysis) |

Biological Activity

Ethyl-(1-isocyanocyclopropyl)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉NO₂. It features a cyclopropyl group linked to an isocyanate functional group, which contributes to its unique reactivity profile. The compound can be synthesized through various methods, often involving reactions between carboxylic acids and alcohols, leading to the formation of esters.

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound:

- Method 1 : Reaction of ethyl alcohol with isocyanocyclopropane derivatives.

- Method 2 : Use of deuterated substrates for regioselective synthesis, yielding approximately 50-58% from dibromoethane derivatives .

The biological activity of this compound is primarily attributed to its isocyanate group, which can undergo nucleophilic attack and form various adducts with biological macromolecules. This property suggests potential applications in drug development, particularly in targeting specific enzymes or receptors.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. For instance, a study demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

- Anti-inflammatory Effects : In vitro assays have shown that this compound can significantly reduce inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS). The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Cytotoxicity Studies : Evaluations on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. Notably, it demonstrated higher cytotoxicity against A2780 ovarian cancer cells compared to non-cancerous cell lines .

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 100 | Inhibition of growth |

| Anti-inflammatory | LPS-stimulated macrophages | 50 | Reduction in TNF-α and IL-6 levels |

| Cytotoxicity | A2780 ovarian cancer cells | 10-100 | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.